molecular formula C11H14FNO4S B1392789 4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1266545-23-6

4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid

Cat. No.: B1392789
CAS No.: 1266545-23-6
M. Wt: 275.3 g/mol
InChI Key: OBQPEDKKJLOSTB-UHFFFAOYSA-N
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Description

4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid is a fluorinated aromatic compound featuring a butanoic acid backbone substituted with a methylsulfonylamino group linked to a 2-fluorophenyl ring. Its synthesis is often aimed at exploring biological activities, such as enzyme inhibition or immunogenicity, and forming coordination complexes with transition metals for therapeutic applications .

Properties

IUPAC Name

4-(2-fluoro-N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S/c1-18(16,17)13(8-4-7-11(14)15)10-6-3-2-5-9(10)12/h2-3,5-6H,4,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQPEDKKJLOSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCCC(=O)O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid typically involves the reaction of 2-fluoroaniline with methylsulfonyl chloride to form the intermediate 2-fluoro-N-methylsulfonylaniline. This intermediate is then reacted with butanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential therapeutic agent for the treatment of certain diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Positional Isomers and Key Properties

Compound Name Fluorine Position CAS Number Molecular Weight Notable Properties
4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid ortho 1266514-17-3* 289.29 g/mol High steric hindrance, moderate solubility
4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid para 405919-75-7 289.29 g/mol Improved enzyme binding affinity

*Inferred from .

Substituent Variations on the Phenyl Ring

Methyl-Substituted Derivatives

  • 4-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid: The para-methyl group may stabilize the phenyl ring electronically, altering metabolic stability .

Halogen-Substituted Derivatives

  • 2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid: Chlorine introduces strong electron-withdrawing effects, increasing acidity (pKa ~3.1) and reactivity toward nucleophiles .
  • 4-[(2-Chlorophenyl)sulfamoyl]butanoic acid: Direct sulfamoyl linkage (vs. methylsulfonyl) reduces steric bulk but may decrease resistance to enzymatic hydrolysis .

Table 2: Substituent Effects on Reactivity

Compound Name Substituent pKa (Carboxylic Acid) Key Applications
4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid 2-F, methylsulfonyl ~3.5 Metal complexation, enzyme inhibition
2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid 3-Cl, 4-CH₃ ~3.1 Enhanced electrophilicity for covalent binding

Functional Group Modifications

Sulfonyl vs. Oxo Groups

  • 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid: Replacement of methylsulfonyl with an oxo group eliminates the sulfonyl’s electron-withdrawing effect, reducing acidity (pKa ~4.2) and metal-binding capacity .
  • 4-(Glutamylamino)butanoic acid: An amide-linked glutamyl group increases polarity, making it a uremic toxin with inhibitory effects on protein synthesis .

Extended Carbon Chains

  • 6-[[(2,3-Dihydro-2,2-dimethyl-7-benzofuranyloxy)carbonyl]amino]hexanoic acid: A hexanoic acid backbone with a benzofuranyl group enhances immunogenicity, enabling antibody production against pesticides like carbofuran .

Biological Activity

4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid is a synthetic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including the presence of a 2-fluorophenyl group and a methylsulfonyl amino group, suggest a diverse range of biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula for 4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid is C11H14FNO4S, with a molecular weight of approximately 275.30 g/mol. The compound's structure includes:

  • Butanoic acid backbone : Provides the acidic functional group.
  • 2-Fluorophenyl group : May enhance lipophilicity and receptor binding.
  • Methylsulfonyl amino group : Potentially contributes to bioactivity through interactions with biological targets.

The mechanisms through which 4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid exerts its biological effects are not fully elucidated but may involve:

  • Receptor Binding : Similar compounds have shown high affinity for various receptors, suggesting that this compound may interact with specific molecular targets affecting cellular processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses .
  • Biochemical Pathways : Preliminary studies indicate that it may influence multiple biochemical pathways, potentially affecting cell signaling and metabolic processes .

Biological Activities

Research has indicated several biological activities associated with 4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The interaction with cancer-related pathways could lead to apoptosis in malignant cells .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, indicating potential applications in treating infections .

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid:

  • Cytotoxicity Studies :
    • In vitro studies on related sulfonamide derivatives showed significant cytotoxic effects against human cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .
    • A study on structurally similar compounds revealed their ability to inhibit cancer cell proliferation through apoptosis induction mechanisms.
  • Enzyme Interaction Studies :
    • Research on sulfonamide compounds indicated their role as enzyme inhibitors, particularly in metabolic pathways associated with cancer progression. This suggests that 4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid may similarly affect enzyme activity .
  • Inflammation Models :
    • Experimental models demonstrated that related compounds reduced inflammatory markers in vivo, supporting the hypothesis that 4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid could possess anti-inflammatory properties.

Data Summary

The following table summarizes key findings related to the biological activity of 4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid and its analogs:

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerSulfonamide derivativesCytotoxicity against various cancer cell lines
Anti-inflammatorySimilar sulfonamide compoundsReduction in inflammatory markers
AntimicrobialPhenylthiazole derivativesAntibacterial and antifungal activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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